molecular formula C11H15ClN2 B1406985 2-(Ethylamino)-2-(p-tolyl)acetonitrile hydrochloride CAS No. 1440535-75-0

2-(Ethylamino)-2-(p-tolyl)acetonitrile hydrochloride

Cat. No.: B1406985
CAS No.: 1440535-75-0
M. Wt: 210.7 g/mol
InChI Key: XNMVEELFWHKBCO-UHFFFAOYSA-N
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Description

2-(Ethylamino)-2-(p-tolyl)acetonitrile hydrochloride is an organic compound that belongs to the class of nitriles. This compound is characterized by the presence of an ethylamino group and a p-tolyl group attached to an acetonitrile moiety. It is commonly used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

2-(Ethylamino)-2-(p-tolyl)acetonitrile hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-2-(p-tolyl)acetonitrile hydrochloride typically involves the reaction of p-tolunitrile with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters and the use of advanced purification techniques to ensure the quality of the final product. The industrial production methods are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-2-(p-tolyl)acetonitrile hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-2-(p-tolyl)acetonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the context of its use and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)-2-(p-tolyl)acetonitrile hydrochloride
  • 2-(Propylamino)-2-(p-tolyl)acetonitrile hydrochloride
  • 2-(Butylamino)-2-(p-tolyl)acetonitrile hydrochloride

Uniqueness

2-(Ethylamino)-2-(p-tolyl)acetonitrile hydrochloride is unique due to its specific ethylamino and p-tolyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(ethylamino)-2-(4-methylphenyl)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.ClH/c1-3-13-11(8-12)10-6-4-9(2)5-7-10;/h4-7,11,13H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMVEELFWHKBCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C#N)C1=CC=C(C=C1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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